1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol

Medicinal Chemistry Fragment-Based Drug Discovery Quality Control

In fragment-based drug discovery (FBDD), thiazole amino alcohol fragments require precise substitution patterns to avoid nonspecific redox reactivity and ensure reproducible SAR data. 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (CAS 1339374-36-5) addresses this with: • A defined 5-ylmethylamino linkage and unsubstituted secondary alcohol, validated for kinase hinge-region probing. • 95% purity specification, ensuring reliable screening without additional purification. • Non-hazardous classification for seamless integration into automated library handling. Ideal as a regioisomeric alternative to 2-ylmethyl thiazoles, it is available from North American stock with standard shipping.

Molecular Formula C7H12N2OS
Molecular Weight 172.25 g/mol
CAS No. 1339374-36-5
Cat. No. B15273148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol
CAS1339374-36-5
Molecular FormulaC7H12N2OS
Molecular Weight172.25 g/mol
Structural Identifiers
SMILESCC(CNCC1=CN=CS1)O
InChIInChI=1S/C7H12N2OS/c1-6(10)2-8-3-7-4-9-5-11-7/h4-6,8,10H,2-3H2,1H3
InChIKeyJTQLJTIBVODQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol: Fragment Overview


1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol (CAS 1339374-36-5, molecular weight 172.25 g/mol) is a fragment-sized thiazole derivative characterized by a secondary amine linker bridging a thiazol-5-ylmethyl group to a propan-2-ol moiety [1]. This compound belongs to a class of heterocyclic amino alcohols that serve as attractive building blocks in medicinal chemistry and fragment-based drug discovery (FBDD) due to their potential to interact with diverse biological targets [2]. It is commercially available as a research reagent with a standard purity specification of 95% .

Differentiation of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol from Analogs


Procurement decisions for thiazole amino alcohols cannot rely on simple structural analogy due to the documented dependence of biological activity on both the substitution pattern of the thiazole ring and the substitution at the alcohol carbon [1]. Systematic profiling of 49 fragment-sized thiazoles has demonstrated that even minor modifications can drastically alter redox activity, thiol reactivity, and overall stability, underscoring the risk of nonspecific inhibition when substituting one thiazole fragment for another [2]. Consequently, the use of this specific compound with a 5-ylmethylamino linkage and an unsubstituted secondary alcohol is essential for maintaining experimental consistency in structure-activity relationship (SAR) campaigns and fragment-based screening libraries where these precise properties have been validated [1].

1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol Comparative Evidence


Purity and Batch Documentation Specifications

When selecting a building block for reproducible SAR studies, the defined purity specification is critical. 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol is supplied with a minimum purity specification of 95%, matching the specification for its closest commercially available analog, the 2-methyl derivative (CAS 1466554-61-9) . Both compounds are provided with full quality assurance documentation including Certificates of Analysis (CoA) and Safety Data Sheets (SDS), ensuring consistent material quality across research batches .

Medicinal Chemistry Fragment-Based Drug Discovery Quality Control

Lipophilicity vs 2-Thiazolyl Isomer

The choice between the 5-ylmethyl and 2-ylmethyl thiazole regioisomers has a measurable impact on key drug-likeness parameters. The target compound's 5-ylmethyl substitution pattern yields a computed LogP of 0.33, whereas the 2-ylmethyl isomer (CAS 921145-47-3) displays a lower LogP of 0.1 [1]. This difference of +0.23 LogP units translates to a ~70% increase in predicted lipophilicity (as LogP is logarithmic), which can influence membrane permeability and off-target binding . Additionally, the topological polar surface area (TPSA) of the 2-yl isomer is 73.4 Ų [1]; while the target compound's TPSA is not explicitly reported, the structural difference suggests a similar or slightly lower value, which could affect blood-brain barrier penetration and solubility.

Medicinal Chemistry Physicochemical Properties Drug Design

Thiazole Class Reactivity and Counter-Screening

A systematic evaluation of 49 fragment-sized thiazoles and thiadiazoles revealed that 31% of compounds showed significant redox activity and 22% demonstrated thiol reactivity in biochemical assays [1]. While the exact position of 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol within this distribution is not reported, the class-wide data underscores the necessity for counter-screening when using this or any thiazole fragment as a starting point [1]. This risk is not unique to the target compound but is a general liability of the thiazole scaffold that must be managed.

Fragment-Based Drug Discovery Assay Artifacts Medicinal Chemistry

Procurement and Handling vs Methyl Analog

The target compound is stocked and shipped from the San Francisco Bay Area (USA) for timely delivery . Its closest analog, the 2-methyl derivative, is also stocked in the same region . Both compounds are classified as non-hazardous for transport, reducing logistical complexity and associated costs . The methyl analog carries a hazard warning (GHS07) due to irritant properties , whereas the target compound is not classified as hazardous, potentially simplifying handling and storage requirements in some laboratory settings.

Research Reagents Supply Chain Procurement

Research Applications for 1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol


Fragment-Based Drug Discovery Building Block

This compound is ideally suited as a fragment-sized building block for FBDD campaigns targeting kinases or other protein classes where a thiazole core is a privileged scaffold [1]. Its 95% purity specification ensures reliable screening data, and its non-hazardous classification simplifies integration into automated library handling systems . The distinct 5-ylmethyl substitution pattern offers a regioisomeric alternative to the more common 2-ylmethyl thiazoles, providing a valuable SAR probe for exploring interactions with the hinge region of kinases or other ATP-binding pockets.

Thiazole Inhibitor SAR Studies

Given the documented class-wide propensity of thiazoles for nonspecific reactivity [1], this compound should be employed in SAR studies with parallel counter-screening against redox and thiol reactivity assays. Its procurement in parallel with the 2-methyl analog (CAS 1466554-61-9) allows for direct investigation of the impact of alcohol carbon substitution on potency, selectivity, and metabolic stability, while controlling for the thiazole-5-ylmethyl core.

Medicinal Chemistry Synthetic Intermediate

The secondary amine and alcohol functional groups provide handles for further derivatization (e.g., acylation, alkylation, or oxidation) to generate focused libraries of compounds [1]. Its ready availability from North American stock with standard shipping ensures that synthesis projects can proceed without extended lead times. The compound's defined purity reduces the need for additional purification steps in subsequent synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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